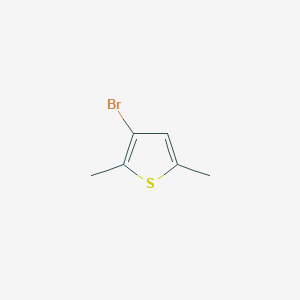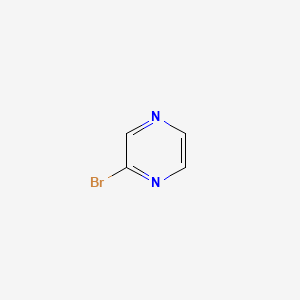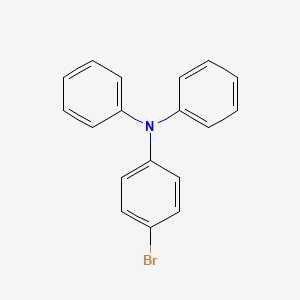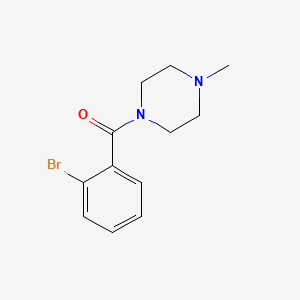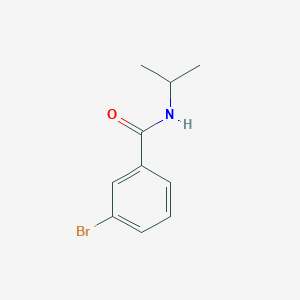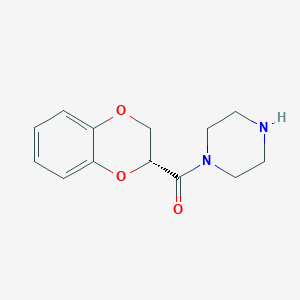
Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves intramolecular cyclization reactions, highlighting a common pathway for constructing complex quinoline frameworks. For example, the synthesis of a compound with a somewhat similar structure, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was achieved through the intramolecular cycloaddition reaction of ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate (Long He, 2010). This example illustrates the type of synthetic strategies that may be employed in the synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals critical features such as ring conformations and substituent effects. The structure of related compounds indicates a preference for certain conformations and the impact of substituents on the overall molecular geometry. For instance, bromination reactions of ethyl quinoline carboxylates can lead to products with distinct structural features due to the position of bromine substitution, as seen in the work by Ukrainets et al. (2013), who explored the bromination of ethyl 7-hydroxy-quinoline-6-carboxylate, leading to products with significant structural implications (И. В. Украинец et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving quinoline derivatives can be complex, involving multiple pathways and products. For example, the cyclization of lithiated pyridine and quinoline carboxamides leads to a variety of polycyclic heterocycles, demonstrating the versatility of reactions involving quinoline compounds (J. Clayden et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystalline structure and solubility, are essential for their application in various fields. For instance, the crystalline structure of similar compounds, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was analyzed using X-ray powder diffraction, revealing detailed information about their molecular arrangement and stability (H. Camargo et al., 2013).
Chemical Properties Analysis
The chemical properties of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, such as reactivity and potential for further functionalization, can be inferred from studies on similar compounds. Reactions involving quinoline derivatives often result in the formation of complex heterocyclic systems, showcasing their rich chemistry and potential for creating diverse molecular architectures (M. Piltan et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Bromination of Related Quinoline Derivatives : A study by Ukrainets et al. (2013) discusses the bromination of a quinoline derivative similar to Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, revealing insights into the structural features of the reaction products (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Development of Heterocyclic Compounds : Another study explores the synthesis of heterocyclic derivatives from compounds like Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, which could contribute to the design of biologically active heterocycles (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
Chemical Reactions and Modifications
- Functionalization of Quinoline Derivatives : Molina, Alajarín, and Sánchez-Andrada (1993) describe the condensation of quinoline derivatives, highlighting methodologies that could be applicable to Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate for generating new compounds (Molina, Alajarín, & Sánchez-Andrada, 1993).
Potential Biological and Medical Applications
Synthesis of Biologically Active Derivatives : The study by Gao et al. (2019) on the synthesis of halomethylquinoline building blocks suggests potential applications in creating novel biologically active quinoline derivatives. This could be relevant for Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate in developing new therapeutic agents (Gao, Xu, Li, Gao, & Chen, 2019).
Antibacterial and Antitubercular Properties : Kantevari et al. (2011) report the synthesis of pyridine and quinolin derivatives with promising antitubercular properties. This suggests that structurally similar compounds like Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate could have potential applications in treating bacterial infections (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Propriétés
IUPAC Name |
ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMDTIDEWPMOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


